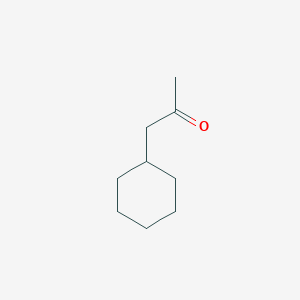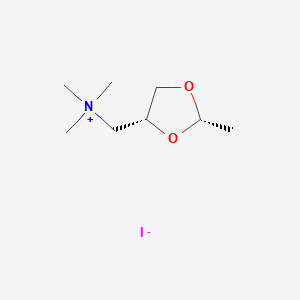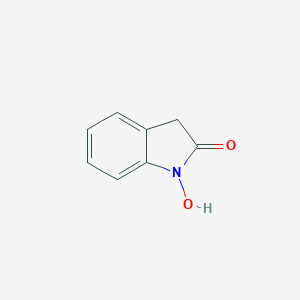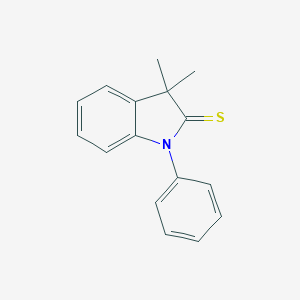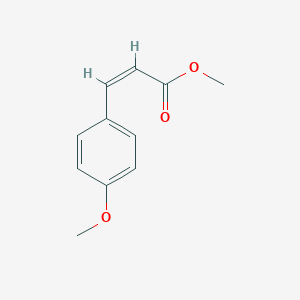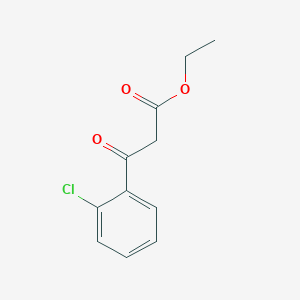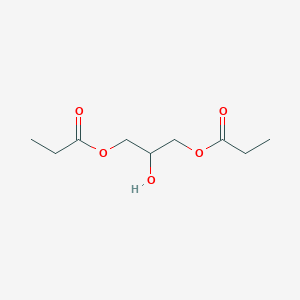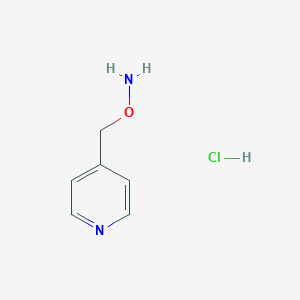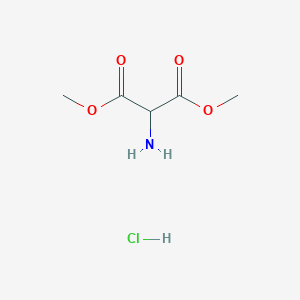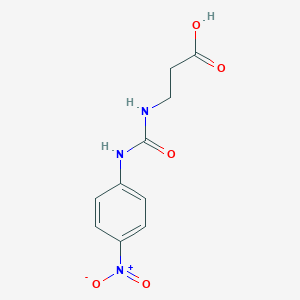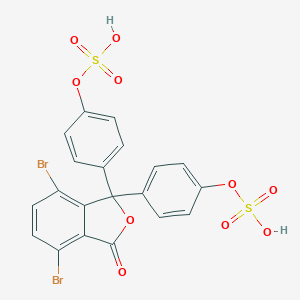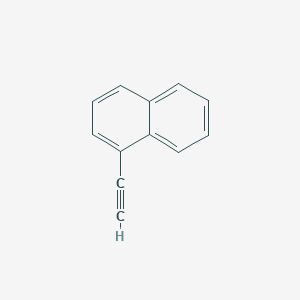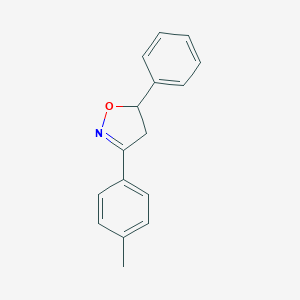
2-Isoxazoline, 5-phenyl-3-p-tolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isoxazoline, 5-phenyl-3-p-tolyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoxazole, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in the ring. The synthesis of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is a complex process that requires specialized knowledge and equipment.
作用機序
The mechanism of action of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. It may also act by inhibiting the activity of enzymes involved in the production of inflammatory mediators.
生化学的および生理学的効果
2-Isoxazoline, 5-phenyl-3-p-tolyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.
実験室実験の利点と制限
One of the main advantages of using 2-Isoxazoline, 5-phenyl-3-p-tolyl- in lab experiments is its wide range of biological activities. This compound has been shown to have potential applications in the treatment of a wide range of diseases, including neurological disorders, inflammatory diseases, and cancer. However, one of the main limitations of using this compound is its complex synthesis method, which requires specialized knowledge and equipment.
将来の方向性
There are several future directions for research on 2-Isoxazoline, 5-phenyl-3-p-tolyl-. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new biological activities and potential applications of this compound. Finally, there is a need for further research on the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of p-tolylmagnesium bromide with 2-nitroacetonitrile to form 2-nitro-1-(p-tolyl)ethanol. This compound is then reacted with acetic anhydride to form 2-acetoxy-1-(p-tolyl)ethyl nitrate. The final step involves the reaction of 2-acetoxy-1-(p-tolyl)ethyl nitrate with sodium azide to form 2-Isoxazoline, 5-phenyl-3-p-tolyl-.
科学的研究の応用
2-Isoxazoline, 5-phenyl-3-p-tolyl- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
19505-66-9 |
|---|---|
製品名 |
2-Isoxazoline, 5-phenyl-3-p-tolyl- |
分子式 |
C16H15NO |
分子量 |
237.3 g/mol |
IUPAC名 |
3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-7-9-13(10-8-12)15-11-16(18-17-15)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
InChIキー |
DYYWHIVVQFNRGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



